Cas no 64633-19-8 (Undecanoic acid, 2,3-dihydroxypropyl ester)

Undecanoic acid, 2,3-dihydroxypropyl ester is a monoester derived from undecanoic acid and glycerol, featuring both hydrophobic and hydrophilic functional groups. This compound exhibits favorable solubility properties, making it suitable for applications requiring emulsification or surface activity. Its structure, combining an 11-carbon alkyl chain with a dihydroxypropyl moiety, provides balanced lipophilicity and polarity, enhancing compatibility in formulations such as cosmetics, lubricants, or agrochemicals. The ester linkage ensures stability under moderate conditions while allowing controlled hydrolysis if needed. Its multifunctional nature enables use as an intermediate in synthesizing more complex derivatives, offering versatility in industrial and research contexts.
Undecanoic acid, 2,3-dihydroxypropyl ester structure
64633-19-8 structure
商品名:Undecanoic acid, 2,3-dihydroxypropyl ester
CAS番号:64633-19-8
MF:C14H28O4
メガワット:260.36972
CID:420938
PubChem ID:10400395

Undecanoic acid, 2,3-dihydroxypropyl ester 化学的及び物理的性質

名前と識別子

    • Undecanoic acid, 2,3-dihydroxypropyl ester
    • 2,3-dihydroxypropyl undecanoate
    • racemic form of glycerol-1-undecylate
    • PD124720
    • MG 11:0
    • SCHEMBL378472
    • 1-undecanoyl-rac-glycerol
    • 64633-19-8
    • AKOS040755733
    • MONOUNDECANOIN
    • DTXSID50439326
    • MAG 11:0
    • 1-Undecanoylglycerol
    • CS-0997529
    • Undecanoic acid 2,3-dihydroxypropyl ester
    • HY-157729
    • インチ: InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3
    • InChIKey: INEPAWKRVXYLTC-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCC(=O)OCC(CO)O

計算された属性

  • せいみつぶんしりょう: 260.19884
  • どういたいしつりょう: 260.19875937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 13
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • PSA: 66.76

Undecanoic acid, 2,3-dihydroxypropyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00508-100MG
1-Undecanoyl-
64633-19-8
100MG
2275.84 2021-05-14
1PlusChem
1P01IO4F-50mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
50mg
$171.00 2024-04-22
1PlusChem
1P01IO4F-500mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
500mg
$864.00 2024-04-22
A2B Chem LLC
AZ49887-50mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
50mg
$109.00 2024-04-19
A2B Chem LLC
AZ49887-100mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
100mg
$197.00 2024-04-19
Larodan
31-1101-8-50mg
1-Monoundecanoin
64633-19-8 >98%
50mg
€127.00 2025-03-07
A2B Chem LLC
AZ49887-500mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
500mg
$650.00 2024-04-19
1PlusChem
1P01IO4F-100mg
Undecanoic acid, 2,3-dihydroxypropyl ester
64633-19-8 ≥95%
100mg
$279.00 2024-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y12768-50mg
64633-19-8 98%
50mg
¥2400.0 2024-07-18

Undecanoic acid, 2,3-dihydroxypropyl ester 関連文献

Undecanoic acid, 2,3-dihydroxypropyl esterに関する追加情報

Undecanoic acid, 2,3-dihydroxypropyl ester (CAS No. 64633-19-8): A Comprehensive Overview

Undecanoic acid, 2,3-dihydroxypropyl ester, identified by its Chemical Abstracts Service number (CAS No. 64633-19-8), is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug delivery systems and as an intermediate in the synthesis of bioactive molecules. The esterification of undecanoic acid with a 2,3-dihydroxypropyl group introduces a hydrophilic moiety, enhancing its solubility and compatibility with biological systems.

The structure of this compound consists of a long-chain fatty acid backbone (undecanoic acid) modified with a polyhydroxyalkyl group. This modification imparts favorable physicochemical properties, making it an attractive candidate for various biomedical applications. Recent studies have highlighted the role of such esters in improving the pharmacokinetic profiles of therapeutic agents. The hydrophilic nature of the 2,3-dihydroxypropyl ester segment facilitates better dissolution in aqueous media, which is crucial for formulating injectable solutions and oral dosage forms.

In the realm of drug development, Undecanoic acid, 2,3-dihydroxypropyl ester has been explored as a carrier molecule for poorly water-soluble drugs. The long hydrocarbon chain of undecanoic acid can interact favorably with lipophilic drug molecules, while the polar ester group enhances overall solubility. This dual functionality makes it an effective component in self-nanotemplating approaches, where it aids in the formation of stable nanoparticles for drug encapsulation. Such formulations have shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents.

Moreover, the chemical properties of this compound have been investigated for their potential role in regenerative medicine. Researchers have utilized derivatives of undecanoic acid esters to develop biomimetic scaffolds that mimic natural extracellular matrices. The presence of multiple hydroxyl groups in the 2,3-dihydroxypropyl ester moiety allows for extensive cross-linking and functionalization, enabling the creation of three-dimensional structures that support cell adhesion and proliferation. These advancements hold significant implications for tissue engineering and wound healing applications.

Recent advancements in mass spectrometry and high-performance liquid chromatography have facilitated detailed structural elucidation and purity assessment of Undecanoic acid, 2,3-dihydroxypropyl ester. These analytical techniques have been instrumental in characterizing its chemical behavior under various conditions, including metabolic stability and interactions with biological targets. The compound's resistance to hydrolysis under physiological conditions makes it a robust candidate for long-acting drug formulations. Such stability is critical for ensuring consistent therapeutic effects over extended periods.

The synthesis of Undecanoic acid, 2,3-dihydroxypropyl ester involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic pathways include transesterification reactions between undecanoic acid derivatives and glycerol or its protected forms. Optimization of these reactions has been a focus of recent research to improve scalability and cost-efficiency for industrial applications. Catalytic methods using transition metals have also been explored to enhance reaction efficiency and minimize byproduct formation.

In conclusion, Undecanoic acid, 2,3-dihydroxypropyl ester (CAS No. 64633-19-8) represents a versatile compound with broad applicability in pharmaceutical research and development. Its unique structural attributes enable diverse functionalities ranging from drug delivery to biomaterial design. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in advancing biomedical technologies.

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